

Technical Guide: Methyl 3,4-Dimethoxy-5-Nitrobenzoate[1][2][3][4]

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Compound of Interest

Compound Name:	Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS No.:	148546-84-3
Cat. No.:	B2798098

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Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.[1][2] Its structural core—a 3,4-dimethoxy-5-nitrobenzyl moiety—serves as a protected precursor to the pharmacologically active catechol systems found in drugs like Entacapone and Opicapone.[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.[3]

Chemical Identity & Physicochemical Properties[6][7][8][9][10]

This compound is characterized by a high degree of oxygenation and the presence of a strong electron-withdrawing nitro group, which significantly influences its reactivity in nucleophilic aromatic substitution and reduction reactions.

Table 1: Physicochemical Specifications

Property	Data
IUPAC Name	Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number	148546-84-3
Molecular Formula	C ₁₀ H ₁₁ NO ₆
Molecular Weight	241.20 g/mol
Appearance	White to pale yellow crystalline solid
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Melting Point	Typically 70–75 °C (varies by purity/polymorph)
Key Functional Groups	Methyl ester (C-1), Methoxy (C-3, C-4), Nitro (C-5)

Synthetic Methodologies

The synthesis of **methyl 3,4-dimethoxy-5-nitrobenzoate** typically proceeds via the methylation of phenolic precursors.^[1] The most robust industrial route involves the nitration of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) followed by O-methylation, or the direct methylation of methyl 3,4-dihydroxy-5-nitrobenzoate.^[1]

Protocol A: Methylation of Methyl 3,4-Dihydroxy-5-nitrobenzoate

This method, adapted from recent medicinal chemistry literature (e.g., *Marine Drugs* 2021), offers high yields and mild conditions.^[1]

Reagents:

- Substrate: Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq)
- Alkylating Agent: Dimethyl sulfate (Me₂SO₄) (4.9–5.0 eq) or Methyl Iodide (MeI)^[1]
- Base: Potassium Carbonate (K₂CO₃) (5.0 eq)^{[1][4]}

- Solvent: Acetonitrile (CH₃CN) or DMF

Step-by-Step Workflow:

- Preparation: Charge a round-bottom flask with methyl 3,4-dihydroxy-5-nitrobenzoate (e.g., 230 mg) and anhydrous K₂CO₃ (747 mg).
- Solvation: Suspend the solids in anhydrous CH₃CN (10 mL) under an inert atmosphere (N₂ or Ar).
- Addition: Add dimethyl sulfate (682 mg) dropwise via syringe to control the exotherm.
- Reaction: Heat the mixture to reflux (approx. 80–82 °C) and stir for 4 hours. Monitor consumption of starting material via TLC (EtOAc:Hexane 1:1).
- Work-up: Cool to ambient temperature. Filter off the inorganic salts and wash the filter cake with fresh CH₃CN.
- Isolation: Concentrate the filtrate in vacuo. The residue is typically purified via silica gel column chromatography (Gradient: EtOAc:Hexane 1:10 → 1:4).[4]
- Yield: Expect quantitative conversion (>95%) to a white solid.

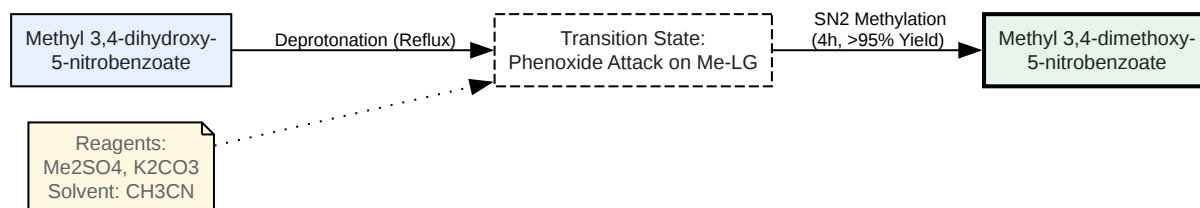
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Expert Insight: The use of K₂CO₃ in acetonitrile is preferred over NaH/DMF for safety and ease of workup. The reaction is driven by the formation of the phenoxide anion, which is highly nucleophilic due to the electron-withdrawing nitro group at the ortho position (relative to the C-4 hydroxyl).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the conversion of the dihydroxy precursor to the target dimethoxy ester. The mechanism follows a standard S_N2 pathway where the phenoxide oxygen

attacks the methyl group of the alkylating agent.



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Figure 1: Synthetic pathway for the O-methylation of the catechol precursor.

Applications in Drug Discovery[6]

Methyl 3,4-dimethoxy-5-nitrobenzoate is a versatile intermediate.[1] Its primary utility lies in its ability to be reduced to the corresponding aniline or hydrolyzed to the acid, serving as a "masked" catechol.

COMT Inhibitor Synthesis

Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Tolcapone require a 3,4-dihydroxy-5-nitrophenyl pharmacophore.[1]

- Role: The dimethoxy ester serves as a stable precursor. The nitro group is already in place (avoiding difficult nitration of sensitive catechols later).
- Deprotection: The methoxy groups are typically cleaved using Lewis acids (e.g., BBr₃ or AlCl₃/Pyridine) in the final stages to reveal the active catechol moiety.

Neuroprotective Agents (Aaptoline A Analogs)

Recent research (e.g., Lee et al., 2021) utilizes this ester to synthesize 7,8-dihydroxyquinoline derivatives like Aaptoline A.

- Workflow:
 - Reduction: The nitro group is reduced to an amine (using H₂/Pd-C).

- Cyclization: The resulting aniline is reacted with propargyl bromide or other electrophiles to form the quinoline ring system.
- Oxidation: The ring is aromatized to the final quinoline structure.

Table 2: Functional Transformations

Reaction Type	Reagent/Conditions	Product	Application
Nitro Reduction	H ₂ , Pd/C, MeOH	Methyl 3-amino-4,5-dimethoxybenzoate	Quinoline synthesis
Hydrolysis	LiOH, THF/H ₂ O	3,4-Dimethoxy-5-nitrobenzoic acid	Amide coupling
Demethylation	BBr ₃ , DCM, -78°C	Methyl 3,4-dihydroxy-5-nitrobenzoate	COMT inhibitor active site

Safety & Handling (E-E-A-T)

While **methyl 3,4-dimethoxy-5-nitrobenzoate** is a stable solid, standard chemical hygiene is mandatory due to the nitro group and potential toxicity of precursors.^[1]

- Hazards:
 - Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to shock (though this specific ester is relatively stable).
 - Alkylating Agents: If using Me₂SO₄ or MeI during synthesis, extreme caution is required (carcinogenic/highly toxic). Use a fume hood and double-gloving.^[1]
- Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis or slow oxidation.
- Disposal: All organic waste containing nitro aromatics should be segregated and incinerated by a licensed waste disposal service.

References

- Synthesis & Applications: Lee, J., et al. (2021). "Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in *C. elegans*." *Marine Drugs*, 19(10), 558.
- Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10878886 (Related Isomer: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate).[1] [1]
- COMT Inhibitor Context: Learmonth, D. A., et al. (2010). "Method for the preparation of opicapone." Patent WO2010015546.

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